
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is an organic compound that features a trifluoromethoxy group attached to an indanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the trifluoromethoxy group into the indanone framework. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with a trifluoromethoxylating reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced trifluoromethoxylation reagents and controlled reaction environments to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific electronic and thermal properties
作用機序
The mechanism by which 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2-amino-6-(trifluoromethoxy)benzoxazole: This compound is structurally related and shares similar properties.
4-(trifluoromethoxy)benzyl alcohol: Another compound with a trifluoromethoxy group, used in different applications.
Uniqueness
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone structure combined with the trifluoromethoxy group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in the development of new materials and pharmaceuticals .
特性
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMKWGNHPAWFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

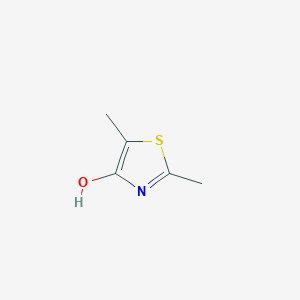
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
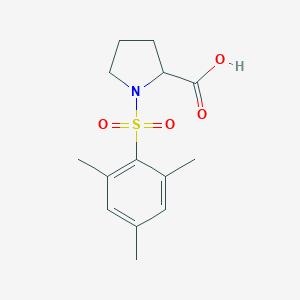
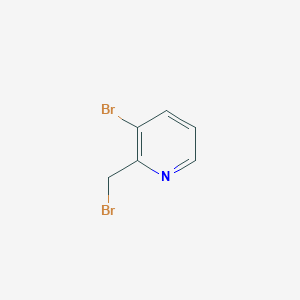

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)

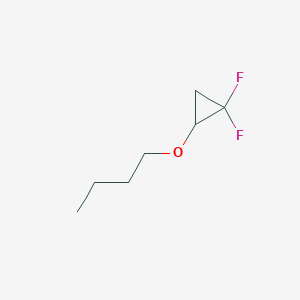

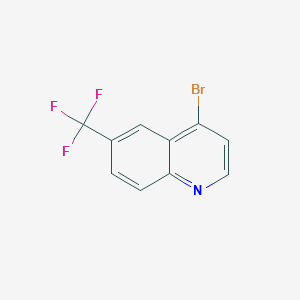
![[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate](/img/structure/B152584.png)
